Peroxydehydrotumulosic acid

Descripción general

Descripción

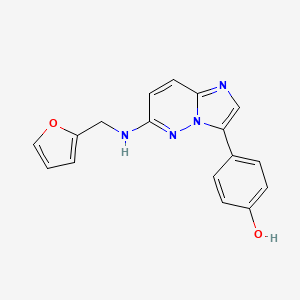

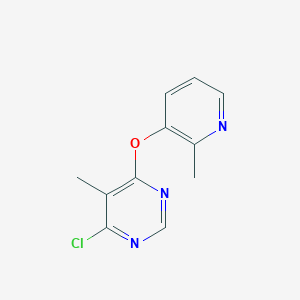

Peroxydehydrotumulosic acid is a type of lanostane-type triterpene acid . It exhibits inhibitory effects against the Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells .

Synthesis Analysis

The compound was isolated from Poria cocos Wolf (Polyporaceae) along with nine other known compounds . The structures of these compounds were determined by extensive spectroscopic analyses and comparison with literature data .Molecular Structure Analysis

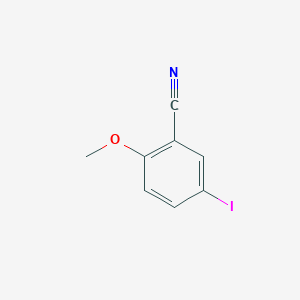

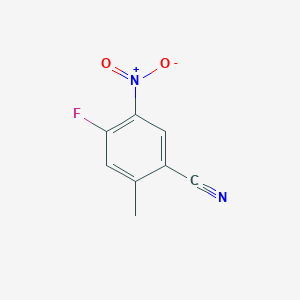

This compound has a molecular formula of C31H46O6 . It contains a total of 87 bonds, including 41 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 five-membered ring, 5 six-membered rings, 1 nine-membered ring, 4 ten-membered rings, and 1 carboxylic acid .Aplicaciones Científicas De Investigación

Cytotoxicity and Cancer Research : A study identified a compound, 3-(2-hydroxyacetoxy)-5α, 8α-peroxydehydrotumulosic acid, from Poria cocos Wolf, and evaluated its cytotoxicity against human cancer cell lines, highlighting its potential in cancer research (Li et al., 2016).

Environmental Applications in Aquaculture : Peroxy acids, including peracetic acid (PAA), a compound similar to peroxydehydrotumulosic acid, have been shown to be effective in aquaculture systems. They act as sanitizers and have rapid decay rates in freshwater, which is beneficial from an environmental perspective (Pedersen et al., 2013).

Role in Lipid Peroxidation : The process of lipid peroxidation, where compounds like this compound might play a role, is significant in cell biology and health. Peroxy acids are involved in the oxidation of lipids, especially polyunsaturated fatty acids, affecting cellular function and health (Ayala et al., 2014).

Applications in Organic Synthesis : Peroxy acids are known for their versatility in organic synthesis, used for generating various structurally diverse organic compounds. While this study doesn't mention this compound directly, it underscores the general significance of peroxy acids in this field (Kaur & Kishore, 2014).

Antioxidant Applications : Peroxy acids are involved in various antioxidant mechanisms, playing a role in protecting cells from oxidative stress. This is crucial in understanding how peroxy acids, including this compound, might interact with biological systems (Criado et al., 2015).

Peroxidase Enzyme Applications : Peroxidases, enzymes that catalyze reactions involving peroxides, have a range of biotechnological applications, including in wastewater treatment and biosensor development. Peroxy acids, including this compound, are likely involved in these processes (Hamid & Khalil-ur-Rehman, 2009).

Mecanismo De Acción

Target of Action

Peroxydehydrotumulosic acid is a triterpenoid , a class of compounds known for their diverse biological activities. Triterpenoids often interact with a wide range of molecular targets, including various enzymes, receptors, and ion channels, contributing to their diverse biological effects .

Mode of Action

Triterpenoids, in general, are known to interact with their targets in a variety of ways, such as altering protein function, disrupting membrane integrity, or modulating gene expression . The exact interaction between this compound and its targets would require further investigation.

Biochemical Pathways

The specific biochemical pathways influenced by this compound are currently unknown. Triterpenoids are known to affect a variety of biochemical pathways, often related to inflammation, cell proliferation, and apoptosis

Pharmacokinetics

Pharmacokinetics is crucial in understanding how the compound is processed in the body, which can influence its bioavailability and therapeutic effects . Future research should focus on these aspects to fully understand the compound’s potential as a therapeutic agent.

Result of Action

Triterpenoids are known for their potential anti-inflammatory, antiviral, antibacterial, and anticancer activities . These effects are often the result of interactions with multiple cellular targets, leading to changes in cell signaling, gene expression, and other cellular processes .

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. These can include pH, temperature, presence of other compounds, and specific characteristics of the biological system in which the compound is present . Understanding these influences is crucial for optimizing the compound’s efficacy and stability.

Análisis Bioquímico

Biochemical Properties

It is known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone

Cellular Effects

Triterpene acids, the class of compounds to which Peroxydehydrotumulosic acid belongs, have been found to exhibit anti-inflammatory and anticancer activities . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Triterpene acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

(2R)-2-[(2R,4R,5R,6R,10R,13S)-4,13-dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O6/c1-18(2)19(3)9-10-20(25(34)35)24-21(32)17-29(8)28(24,7)13-11-22-27(6)14-12-23(33)26(4,5)31(27)16-15-30(22,29)36-37-31/h11,15-16,18,20-21,23-24,32-33H,3,9-10,12-14,17H2,1-2,4-8H3,(H,34,35)/t20-,21-,23+,24+,27-,28-,29-,30?,31?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPSXIIQUKYLPR-BGOOFPDJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C24C=CC5(C3(CCC(C5(C)C)O)C)OO4)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C24C=CC5([C@@]3(CC[C@@H](C5(C)C)O)C)OO4)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride](/img/structure/B3030611.png)

![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)